molecular formula C10H4BrF4NO B6261047 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one CAS No. 1155601-12-9

6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Numéro de catalogue B6261047
Numéro CAS: 1155601-12-9
Poids moléculaire: 310
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one, commonly referred to as 6-BF-2-TFM-1,4-DHQ, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the quinoline family of compounds and is known for its potential to act as an inhibitor of enzymes and other biological targets. This compound has been studied for its potential use in drug discovery and development, as well as its potential to act as a therapeutic agent in certain diseases.

Applications De Recherche Scientifique

Synthesis and Functionalization

Cascade Synthesis Approaches

A study by Liu et al. (2013) presents a one-pot synthesis method for creating fluorinated isoquinolines, demonstrating the compound's utility in the efficient synthesis of complex fluorinated heterocycles, which are crucial in medicinal chemistry for their pharmacokinetic properties (Liu, Wu, Chen, & Liu, 2013).

Organometallic Functionalization

Research on the functionalization of nitrogen heterocycles, including quinolines, by Ondi (2005), explores strategies for the selective introduction of functional groups, showing the compound's relevance in diversifying heterocyclic scaffolds (Ondi, 2005).

Medicinal Chemistry Applications

Lead Structure Research

Deutsch et al. (2016) discuss the synthesis of di- and trifluoroethylamines, highlighting the compound's role in lead optimization for medicinal chemistry, demonstrating its importance in enhancing drug affinity and physicochemical properties (Deutsch, Wagner, Deutsch, & Hoffmann‐Röder, 2016).

Antibacterial Activity

Research on the antibacterial properties of related quinoline derivatives, as explored by Hayashi et al. (2002), points towards the compound's potential application in developing new antibacterial agents, especially against resistant strains (Hayashi, Takahata, Kawamura, & Todo, 2002).

Chemical Process Optimization

Telescoping Process Synthesis

A study by Nishimura and Saitoh (2016) on improving the synthesis route for related compounds demonstrates the importance of process optimization in drug discovery, leading to more efficient and quicker synthesis methods (Nishimura & Saitoh, 2016).

Radiopharmaceutical Applications

PET Imaging

Collier et al. (2017) report on the synthesis of a radiopharmaceutical for PET imaging of neurofibrillary tangles, indicating the compound's utility in diagnostic imaging for neurodegenerative diseases (Collier, Yokell, Livni, Rice, Celen, Serdons, Neelamegam, Bormans, Harris, Walji, Hostetler, Bennacef, & Vasdev, 2017).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a quinoline ring system. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-aminobenzotrifluoride", "ethyl acetoacetate", "bromine", "potassium carbonate", "sodium hydride", "fluorine gas", "trifluoromethyl iodide" ], "Reaction": [ "Step 1: Protection of the amino group in 2-aminobenzotrifluoride with ethyl acetoacetate to form ethyl 2-(2-(trifluoromethyl)phenyl)acetate.", "Step 2: Bromination of ethyl 2-(2-(trifluoromethyl)phenyl)acetate with bromine in the presence of potassium carbonate to form ethyl 2-(2-(trifluoromethyl)-4-bromophenyl)acetate.", "Step 3: Deprotection of the ethyl ester group in ethyl 2-(2-(trifluoromethyl)-4-bromophenyl)acetate with sodium hydride to form 2-(2-(trifluoromethyl)-4-bromophenyl)acetic acid.", "Step 4: Cyclization of 2-(2-(trifluoromethyl)-4-bromophenyl)acetic acid with fluorine gas to form 6-bromo-8-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid.", "Step 5: Conversion of the carboxylic acid group in 6-bromo-8-fluoro-2-(trifluoromethyl)quinoline-4-carboxylic acid to a ketone group with trifluoromethyl iodide to form 6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one." ] }

Numéro CAS

1155601-12-9

Nom du produit

6-bromo-8-fluoro-2-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Formule moléculaire

C10H4BrF4NO

Poids moléculaire

310

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.